molecular formula C12H14N2OS B2377475 1-{4-[(5,6-dihydro-4H-1,3-thiazin-2-yl)amino]phenyl}ethan-1-one CAS No. 380345-97-1

1-{4-[(5,6-dihydro-4H-1,3-thiazin-2-yl)amino]phenyl}ethan-1-one

Cat. No.: B2377475
CAS No.: 380345-97-1
M. Wt: 234.32
InChI Key: KTABGNRIOKVTMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-{4-[(5,6-dihydro-4H-1,3-thiazin-2-yl)amino]phenyl}ethan-1-one” is a chemical compound that belongs to the class of heterocyclic organic compounds known as thiazines . Thiazines are a group of compounds that contain a nitrogen and sulfur atoms in a six-member ring . They are known to be important constituents of many biomolecules and drugs .


Synthesis Analysis

The synthesis of thiazine derivatives, including “this compound”, can be achieved through various methods. One such method involves the oxidation of dithiocarbamates, thiocarbamates, and thiourea derivatives to the disulphides with iodine . In the presence of trifluoroacetic acid, these lose sulfur, giving the thiocarbonyl derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” can be determined using various techniques such as X-ray single diffractometry . The charge flipping algorithm has been used in the structure determination of the complex, which exhibits positional disorder in three of its atoms .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be complex. For instance, in the presence of trifluoroacetic acid, some dithiocarbamates, thiocarbamates, and thiourea derivatives have been oxidised to the disulphides with iodine . These lost sulphur giving the thiocarbonyl derivatives .

Scientific Research Applications

Corrosion Inhibition

  • Quantum Chemical and Molecular Dynamics Simulation Studies : Thiazole and thiadiazole derivatives, which are structurally related to the specified compound, have been investigated for their corrosion inhibition performances on iron metal using density functional theory (DFT) calculations and molecular dynamics simulations. The theoretical data obtained showed good agreement with experimental inhibition efficiency, highlighting the potential application of such compounds in protecting metals against corrosion (Kaya et al., 2016).

Synthesis of Antimicrobial Agents

  • Synthesis of Formazans from Mannich Base of 5-(4-Chlorophenyl Amino)-2-Mercapto-1,3,4-Thiadiazole : This research involved the synthesis of formazans with potential antimicrobial activity, starting from a Mannich base derived from a thiadiazole compound. The compounds showed moderate activity against pathogenic bacteria and fungi, illustrating the versatility of thiadiazole derivatives in synthesizing bioactive compounds (Sah et al., 2014).

Enantioselective Catalysis

  • Enantioselective Addition of Diethylzinc to Aldehydes : Research on the enantioselective addition of diethylzinc to aldehydes catalyzed by amino alcohols derived from phenylethylamine demonstrates the application of similar compounds in asymmetric synthesis, providing a method to obtain chiral secondary alcohols with good to high enantioselectivities (Asami et al., 2015).

Future Directions

Thiazine derivatives, including “1-{4-[(5,6-dihydro-4H-1,3-thiazin-2-yl)amino]phenyl}ethan-1-one”, represent an interesting class of heterocyclic medicinal compounds worthy of further exploration . Future research could focus on developing new synthesis methods, studying their biological activities, and exploring their potential applications in the treatment of various diseases .

Properties

IUPAC Name

1-[4-(5,6-dihydro-4H-1,3-thiazin-2-ylamino)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-9(15)10-3-5-11(6-4-10)14-12-13-7-2-8-16-12/h3-6H,2,7-8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTABGNRIOKVTMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC2=NCCCS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676508
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.